molecular formula C3H9O3P B167579 Ethyl methylphosphonate CAS No. 1832-53-7

Ethyl methylphosphonate

Cat. No.: B167579
CAS No.: 1832-53-7
M. Wt: 124.08 g/mol
InChI Key: UFZOPKFMKMAWLU-UHFFFAOYSA-N
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Description

Ethyl methylphosphonate is an organophosphorus compound with the molecular formula CH₃P(O)(OH)OC₂H₅. It is a colorless liquid that is primarily used in the synthesis of other chemical compounds and in various industrial applications. The compound is known for its role in the analytical determination of nerve agent metabolites and its use in the detoxification of chemical warfare agents .

Biochemical Analysis

Biochemical Properties

Phosphonates, a group of compounds that Ethyl methylphosphonate belongs to, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of stable carbon-phosphorus (C-P) bonds, which are characteristic of phosphonates .

Cellular Effects

They can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that phosphonates can exert their effects at the molecular level through various mechanisms. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that phosphonates can undergo hydrolysis under both acidic and basic conditions . This suggests that this compound could potentially exhibit changes in its effects over time due to stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Phosphonates are known to be involved in various metabolic pathways . They can interact with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

Phosphonates are known to be transported and distributed within cells and tissues through various mechanisms .

Subcellular Localization

Phosphonates are known to be localized in various subcellular compartments . The localization of this compound could potentially be influenced by targeting signals or post-translational modifications.

Chemical Reactions Analysis

Types of Reactions: Ethyl methylphosphonate undergoes several types of chemical reactions, including hydrolysis, oxidation, and photocatalytic degradation.

Common Reagents and Conditions:

Major Products Formed:

  • Methylphosphonic acid
  • Phosphoric acid

Scientific Research Applications

Chemical Warfare Applications

Ethyl methylphosphonate in Chemical Warfare Agents:
EMP serves as a precursor in the synthesis of several nerve agents, particularly those belonging to the V-agent category, such as VX and VR. These agents are known for their high toxicity and effectiveness as chemical warfare agents. The hydrolysis of EMP has been studied to understand its degradation pathways in environmental contexts, which is crucial for assessing the long-term impacts of chemical warfare agents on ecosystems .

Case Study: Degradation of VX

A study demonstrated that EMP can be detected as a degradation product of VX in soil samples. The research highlighted that during the hydrolysis process, EMP concentration could be quantified using advanced extraction techniques, indicating its relevance in monitoring chemical warfare residues .

Analytical Chemistry

Detection and Quantification:
EMP is utilized in analytical chemistry for the detection of organophosphorus compounds. Its application includes methods such as mass spectrometry and enzyme-linked immunosorbent assays (ELISA) for quantifying organophosphorus contamination in various matrices, including soil and biological samples .

Data Table: Detection Methods for EMP

MethodApplication AreaSensitivityReference
Mass SpectrometryEnvironmental monitoringHigh sensitivity
ELISABiological sample analysisModerate sensitivity
Gas ChromatographyChemical warfare agent detectionHigh sensitivity

Pharmaceutical Applications

Potential Therapeutic Uses:
Research has indicated that EMP may have potential therapeutic applications due to its ability to interact with biological systems. Studies exploring its effects on cholinesterase inhibition suggest that it could be developed into a protective agent against organophosphate poisoning .

Case Study: Cholinesterase Inhibition

In experimental settings, EMP was evaluated for its efficacy in inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The findings suggest that compounds related to EMP could serve as antidotes or protective agents against nerve agent exposure .

Toxicological Studies

Toxicity Profile:
Toxicological studies have shown that EMP exhibits specific nephrotoxic effects similar to other organophosphorus compounds. Long-term exposure studies indicate potential renal toxicity, emphasizing the need for careful handling and regulation of this compound in both industrial and laboratory settings .

Data Table: Toxicological Effects of EMP

EffectObserved OutcomeReference
NephrotoxicityInduction of α2u-globulin nephropathy
Mortality RatesIncreased at high concentrations
Eye DamageCataract formation at high doses

Comparison with Similar Compounds

Ethyl methylphosphonate can be compared with other similar organophosphorus compounds:

Uniqueness: this compound is unique due to its specific combination of ethyl and methyl groups, which provides distinct reactivity and applications compared to its analogs. Its role in the analytical determination of nerve agent metabolites and its use in the detoxification of chemical warfare agents highlight its importance in both scientific research and industrial applications .

Biological Activity

Ethyl methylphosphonate (EMP) is an organophosphorus compound that has garnered attention due to its biological activity, particularly in the context of its role as a precursor for chemical warfare agents and its interaction with biological systems. This article explores the biological properties of EMP, including its mechanisms of action, toxicological effects, and potential applications in medicinal chemistry.

This compound has the chemical formula C3H9O3P\text{C}_3\text{H}_9\text{O}_3\text{P} and is classified as a phosphonate. It is a colorless liquid with a density of 1.172 g/mL at 25 °C and a refractive index of 1.426 . Its structure consists of an ethyl group and a methyl group attached to a phosphonate moiety, which contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

1. Interaction with Acetylcholinesterase (AChE)
EMP and its derivatives have been studied for their ability to inhibit AChE, an essential enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at synapses, causing overstimulation of muscles and potentially resulting in paralysis or death .

2. Toxicological Effects
The toxicity of EMP is significant, particularly in the context of its use as a precursor for nerve agents like VX. Studies have shown that EMP can exhibit acute toxicity, with LD50 values indicating high lethality in animal models . For example, when tested on rabbits, EMP demonstrated severe neurotoxic effects after short exposure periods.

Biological Activity Data

The following table summarizes key findings related to the biological activity and toxicity of this compound:

Study Organism Effect LD50 (μg/kg) Reference
Acute toxicity studyRabbitsNeurotoxic effects40.7 (24h) / 6413.4 (2min)
AChE inhibitionRat brain preparationsInhibition observed-
Toxicity comparisonMiceHigh lethality13.1 (VX) / 8.8 (S enantiomer)

Case Studies

Case Study 1: Nerve Agent Precursor
In a study examining the degradation of VX in soil, EMP was identified as a hydrolysis product during the environmental fate assessment of chemical warfare agents. The study utilized cold water extraction methods to detect EMP levels in contaminated soil samples, demonstrating its relevance in environmental toxicology .

Case Study 2: Therapeutic Potential
Research has indicated that modifications to EMP could lead to compounds with antiviral properties. For instance, certain phosphonates derived from EMP have shown promise as acyclic nucleoside phosphonates (ANPs), which are being investigated for their ability to inhibit viral replication . The structural flexibility of these compounds allows them to interact effectively with viral enzymes.

Research Findings

Recent studies have highlighted the dual nature of EMP as both a toxic agent and a potential therapeutic compound:

  • Antiviral Activity : EMP derivatives have been synthesized and evaluated for their ability to inhibit viral enzymes, showing significant activity against various pathogens .
  • Toxicity Mitigation : Research into enzyme reactivation has focused on developing antidotes for organophosphate poisoning, including those caused by EMP derivatives. Novel oximes have been tested for their efficacy in reactivating inhibited AChE .

Properties

IUPAC Name

ethoxy(methyl)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O3P/c1-3-6-7(2,4)5/h3H2,1-2H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZOPKFMKMAWLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862761
Record name Ethyl hydrogen methylphosphonate
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Molecular Weight

124.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name Ethyl methylphosphonate
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Vapor Pressure

0.01 [mmHg]
Record name Ethyl methylphosphonate
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CAS No.

1832-53-7
Record name Ethyl methylphosphonic acid
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Record name Ethyl hydrogen methylphosphonate
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Record name Ethyl methylphosphonate
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Record name ETHYL METHYLPHOSPHONATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethyl methylphosphonate
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethyl methylphosphonate
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethyl methylphosphonate
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethyl methylphosphonate
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethyl methylphosphonate
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethyl methylphosphonate
Customer
Q & A

ANone: Ethyl methylphosphonic acid (EMPA) has the molecular formula C3H9O3P and a molecular weight of 124.08 g/mol.

A: Researchers frequently employ techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , , ], Liquid Chromatography-Mass Spectrometry (LC-MS) [, , ], Nuclear Magnetic Resonance (NMR) [, , , , , , ], and Infrared Spectroscopy (IR) [, , ] to identify and characterize EMPA.

A: EMPA is a primary hydrolysis product of the nerve agent VX [, , , , , , , , ]. It forms when VX reacts with water, breaking down the more toxic parent compound.

A: Common co-products found with EMPA during VX degradation include methylphosphonic acid (MPA) [, , , ], 2-(diisopropylamino)ethanethiol (DESH) [, ], and bis(S-2-diisopropylaminoethane) {(DES)2} [].

A: Several methods are under investigation for EMPA remediation. These include immobilization within Portland cement [], oxidative degradation using bleaching powder [], and treatment with ultraviolet light and hydrogen peroxide [].

ANone: Detecting trace amounts of EMPA requires highly sensitive and selective analytical methods. Challenges include the presence of interfering compounds in complex environmental matrices and the need for efficient extraction techniques.

A: Researchers employ techniques like solid-phase extraction [] and derivatization followed by GC-MS or LC-MS [, ] to improve sensitivity and selectivity. Additionally, using high-resolution mass spectrometry (HRMS) enhances the accuracy and reliability of EMPA detection [, ].

A: Analytical method validation is crucial to ensure the accuracy, precision, and reliability of EMPA measurements. Validation procedures involve determining parameters such as the limit of detection, limit of quantitation, linearity, and recovery to demonstrate the method's fitness for purpose [, ].

A: Studies have shown that EMPA readily adsorbs onto materials like concrete and activated carbon [, ]. This adsorption can impact the degradation rate of VX and the formation of degradation products.

A: While not widely used, research suggests that EMPA's interaction with cement hydration processes could have potential implications for immobilizing hazardous waste [].

A: Yes, research indicates that EMPA can act as a catalyst in certain reactions. For example, EMPA has been found to autocatalyze the degradation of VX on silica sand, demonstrating its ability to influence chemical processes even at low concentrations [].

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